![molecular formula C15H12F3N5 B4838140 2-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4838140.png)
2-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,2,3,4-tetrahydroisoquinoline
Overview
Description
The compound of interest is a complex organic molecule that falls within the class of heterocyclic compounds, particularly those containing triazole and pyridazine rings. Its structure suggests potential for various chemical reactions and properties.
Synthesis Analysis
- Substituted 3-trifluoromethyl-5,6-dihydro-1,2,4-triazolo[3,4-a]isoquinolines, which are structurally related to the compound , can be synthesized from substituted 1-methylthio-3,4-dihydroisoquinolines, hydrazine hydrate, and trifluoroacetic acid, indicating a potential pathway for the synthesis of the compound (Glushkov et al., 2000).
Molecular Structure Analysis
- The molecular structure of similar compounds, such as 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, has been analyzed using spectroscopic techniques (IR, NMR, LC-MS) and confirmed by XRD technique (Sallam et al., 2021). This suggests similar methods could be used to analyze the molecular structure of the compound .
Chemical Reactions and Properties
- Organoiodine(III) mediated intramolecular oxidative cyclization can be used to synthesize 5-aryl-3-(aryl)-[1,2,4]triazolo[3,4-a]isoquinolines, indicating a reaction pathway that might be relevant to the compound of interest (Manivel et al., 2015).
Physical Properties Analysis
- Analysis of physical properties would typically involve the determination of melting points, solubility, and crystalline structure. Similar compounds have been studied using X-ray crystallography and density functional theory calculations (Sallam et al., 2021).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have shown promising anti-cancer properties . Therefore, it’s plausible that this compound may also target cancer cells or specific proteins within these cells.
Mode of Action
It’s known that similar compounds can induce the mitochondrial apoptotic pathway by up-regulating bax and down-regulating bcl2, leading to the activation of caspase 3 in ht-29 cells and initiation of cell death via the mitochondrial apoptotic pathway .
Biochemical Pathways
The compound likely affects the mitochondrial apoptotic pathway, a crucial biochemical pathway in the regulation of programmed cell death . The up-regulation of Bax and down-regulation of Bcl2, two key proteins in this pathway, suggest that the compound may induce apoptosis, a form of programmed cell death.
Result of Action
The compound has shown promising results in anti-cancer studies, particularly against HT-29 colon cancer cell lines . It has been found to induce cell death via the mitochondrial apoptotic pathway .
properties
IUPAC Name |
2-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-3,4-dihydro-1H-isoquinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N5/c16-15(17,18)14-20-19-12-5-6-13(21-23(12)14)22-8-7-10-3-1-2-4-11(10)9-22/h1-6H,7-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFIIUVNTIEHBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NN4C(=NN=C4C(F)(F)F)C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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